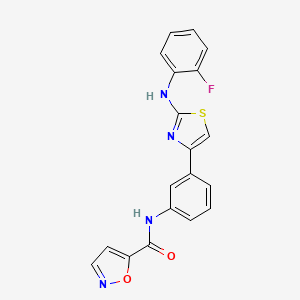

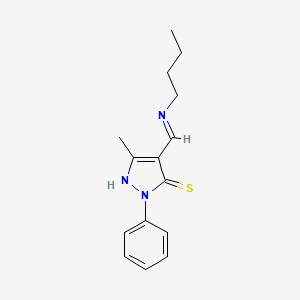

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles, including the compound , are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The thiazole ring has many reactive positions where various reactions, such as donor–acceptor and nucleophilic reactions, can take place . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación

Biological Activities and Chemical Synthesis

Isoxazole and Thiazole Derivatives as Immunosuppressive Agents : Research on isoxazole derivatives like leflunomide and its metabolites has shown promising immunosuppressive properties, inhibiting key enzymes in the pyrimidine de novo synthesis pathway, crucial for immune cell functions. These findings suggest potential applications in designing drugs for autoimmune diseases and organ transplantation (Knecht & Löffler, 1998).

Antimicrobial and Antitumor Activities : Studies on thiazole and isoxazole compounds have demonstrated antimicrobial, antiurease, and antilipase activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei showed good to moderate activity against microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis of Heterocyclic Sulfonamide as Carbonic Anhydrase Inhibitors : Metal complexes of heterocyclic sulfonamides have been synthesized and found to possess strong carbonic anhydrase inhibitory properties. This suggests applications in designing inhibitors for enzymes involved in various physiological functions, including fluid balance and respiratory gas exchange (Büyükkıdan et al., 2013).

Antitumor Benzothiazoles : Fluorinated benzothiazoles have been studied for their potent cytotoxic activities in vitro against certain human cancer cell lines, highlighting the role of fluorine substitution in enhancing antitumor specificity and potency. This research underlines the potential of fluorinated thiazole derivatives in cancer therapy (Hutchinson et al., 2001).

Direcciones Futuras

The future directions for research on “N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide” and similar compounds could involve further exploration of their synthesis, biological activities, and mechanisms of action. Given the wide range of biological activities exhibited by thiazoles, these compounds hold promise for the development of various drugs and biologically active agents .

Propiedades

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S/c20-14-6-1-2-7-15(14)23-19-24-16(11-27-19)12-4-3-5-13(10-12)22-18(25)17-8-9-21-26-17/h1-11H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWGXYJFJLTVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)

![[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone](/img/structure/B2449914.png)

![Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2449918.png)

![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)

![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)